N,N-Dimethyl milnacipran is a chemical compound belonging to the class of selective norepinephrine and serotonin reuptake inhibitors (SNRIs). This compound is primarily recognized for its therapeutic applications in treating fibromyalgia and major depressive disorder. Milnacipran, the active form of N,N-dimethyl milnacipran, was first developed for depression but has gained attention for its efficacy in managing chronic pain conditions.
N,N-Dimethyl milnacipran is synthesized from various chemical precursors through several methods involving organic reactions. The compound has been the subject of numerous patents that describe its preparation and potential applications in pharmacology.
The synthesis of N,N-dimethyl milnacipran typically involves multiple steps, employing various reagents and solvents to facilitate the reactions.
One notable method described in patents involves a five-step reaction process leading to milnacipran hydrochloride, where each step is optimized for simplicity and efficiency .
N,N-Dimethyl milnacipran has a complex molecular structure characterized by its functional groups and stereochemistry.
The compound exhibits two defined stereocenters, contributing to its pharmacological activity and specificity .
N,N-Dimethyl milnacipran participates in various chemical reactions that are critical for its synthesis and potential modifications.
The reactions are typically conducted under controlled conditions to optimize yield and minimize by-products, with careful monitoring via techniques such as high-performance liquid chromatography (HPLC) .
The mechanism by which N,N-dimethyl milnacipran exerts its effects involves the modulation of neurotransmitter levels in the brain.
Research indicates that this mechanism is crucial for its efficacy in treating fibromyalgia and other chronic pain disorders .
Understanding the physical and chemical properties of N,N-dimethyl milnacipran is essential for its application in pharmaceuticals.
N,N-Dimethyl milnacipran has significant scientific uses primarily in pharmacology:
N,Ndimethyl milnacipran is a small-molecule derivative of the antidepressant compound milnacipran (IUPAC: (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide). Its systematic name is 2-[(dimethylamino)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide, reflecting the replacement of the primary amine group in milnacipran with a dimethylamino moiety [3]. This structural modification alters the molecule’s electronic properties and binding characteristics while retaining the cyclopropane carboxamide core. The compound falls under the chemical class of cyclopropane derivatives and functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) analog [3] [6].
Table 1: Molecular Identifiers of N,Ndimethyl Milnacipran
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆N₂O |
| Molecular Weight | 274.4 g/mol |
| Canonical SMILES | CCN(CC)C(=O)C1(CC1CN(C)C)C2=CC=CC=C2 |
| InChIKey | NMRSWXVEITZBIQ-UHFFFAOYSA-N |
| IUPAC Name | 2-[(dimethylamino)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
The compound’s structure includes a chiral cyclopropane ring, though its specific stereochemical configuration (e.g., relative to the dextrogyral or levogyral enantiomers of milnacipran) remains undetailed in available research [5]. Its synthesis typically involves reductive amination or acylation of milnacipran precursors, followed by purification via crystallization or chromatography [3].
N,Ndimethyl milnacipran emerged from efforts to optimize the pharmacological profile of milnacipran, first patented in 1985 (U.S. Patent 4,478,836) for central nervous system disorders [5]. While milnacipran gained approval for depression and fibromyalgia, its dimethyl derivative was explored primarily in non-clinical contexts. Key patents include:
Table 2: Key Patents Related to Milnacipran and Derivatives
| Patent Number | Focus Area | Relevance to N,Ndimethyl Milnacipran |
|---|---|---|
| US7994220B2 | Fibromyalgia treatment | Covers milnacipran; implies analog applicability |
| US20120128772A1 | Controlled-release compositions | Includes milnacipran derivatives |
| 20040162334 | Enantiomer-specific SNRIs | Indirectly supports structural optimization |
No exclusive patents for N,Ndimethyl milnacipran were identified, suggesting it remains a research compound rather than a developed therapeutic. Its primary commercial use is in non-human biochemical research, as noted by suppliers like EvitaChem [3].
N,Ndimethyl milnacipran belongs to the SNRI class but exhibits distinct receptor affinity compared to parent compounds. Unlike milnacipran—which inhibits norepinephrine (NE) and serotonin (5-HT) reuptake at a balanced ratio (NE:5-HT = ~1:1.6)—the dimethyl variant’s potency remains unquantified in human studies [6] [8]. Preclinical data suggest it retains dual reuptake inhibition but with modified selectivity due to steric and electronic effects of the dimethylamino group [3].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8